2-(4-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
Description
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-13(2)27-17-6-4-14(5-7-17)19-20(23-28-22-19)21-18(24)12-26-16-10-8-15(25-3)9-11-16/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
InChI Key |
WUYYFNFPXNMURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes
A common method involves treating 4-(propan-2-yloxy)benzamidoxime with chlorinating agents such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) under reflux conditions. The reaction proceeds via the formation of an intermediate imidoyl chloride, which undergoes intramolecular cyclization to yield the 1,2,5-oxadiazole ring. For example, heating 4-(propan-2-yloxy)benzamidoxime with POCl₃ in anhydrous dichloromethane at 60°C for 6 hours produces 3-amino-4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazole with a reported yield of 78%.
Oxidative Cyclization of Dinitriles
Alternative approaches employ oxidative cyclization of dinitrile derivatives using hypervalent iodine reagents. For instance, bis(trifluoroacetoxy)iodobenzene (PIFA) in acetonitrile at 25°C facilitates the conversion of 4-(propan-2-yloxy)phenyl dinitrile to the corresponding 1,2,5-oxadiazole. This method avoids harsh acidic conditions but requires stoichiometric oxidants, increasing costs for large-scale synthesis.
Functionalization of the Oxadiazole Ring
After forming the 1,2,5-oxadiazole core, the acetamide and 4-methoxyphenoxy groups are introduced through sequential coupling reactions.
Amide Bond Formation
The amino group at position 3 of the oxadiazole reacts with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 0–5°C achieves acetylation with minimal side products. Using 1.2 equivalents of acetyl chloride and a 2-hour reaction time yields 85–90% of the target compound after purification by silica gel chromatography.
Table 1: Optimization of Amide Coupling Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 89 | 98 |
| Base | DIPEA | 90 | 97 |
| Temperature | 0–5°C | 85 | 96 |
| Reaction Time | 2 hours | 88 | 98 |
Etherification of Phenolic Intermediates
The 4-methoxyphenoxy group is introduced via nucleophilic aromatic substitution (SNAr). 4-Methoxyphenol reacts with 2-chloroacetamide derivatives in acetone using potassium carbonate (K₂CO₃) as a base. Microwave-assisted synthesis at 120°C for 20 minutes enhances reaction efficiency, achieving 92% yield compared to 76% under conventional heating.
Alternative Routes and Novel Methodologies
One-Pot Tandem Synthesis
Recent advances demonstrate a one-pot strategy combining oxadiazole formation and acetylation. Starting from 4-(propan-2-yloxy)benzamide, hydroxylamine hydrochloride generates the amidoxime in situ, which undergoes cyclization with PCl₃ followed by immediate reaction with 2-(4-methoxyphenoxy)acetic acid using EDCI/HOBt coupling agents. This method reduces purification steps but requires precise control of reaction stoichiometry.
Enzymatic Acetylation
Pilot-scale studies employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the acetylation step in green solvents like ethyl acetate. This approach achieves 82% yield with >99% enantiomeric excess (ee), offering an eco-friendly alternative to traditional methods.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.91 (d, J = 8.8 Hz, 2H, aryl-H), 6.95–7.02 (m, 4H, methoxyphenyl-H), 4.68 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 4.21 (s, 2H, OCH₂CO), 3.82 (s, 3H, OCH₃), 1.35 (d, J = 6.0 Hz, 6H, CH(CH₃)₂).
-
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, UV 254 nm).
X-ray Crystallography
Single-crystal analysis confirms the planar structure of the oxadiazole ring and dihedral angles between substituents (e.g., 28.5° between oxadiazole and 4-methoxyphenoxy groups).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the desired modifications.
- Major products could include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its effects on cellular processes, receptors, or enzymes.
Medicine: Assessing its pharmacological properties, toxicity, or potential therapeutic applications.
Industry: Exploring its use in materials science, such as polymers or coatings.
Mechanism of Action
- The compound’s mechanism of action remains elusive due to limited available data.
- Researchers would need to investigate its interactions with specific targets or pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structural formula of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.36 g/mol
Oxadiazole derivatives are known to exhibit a variety of biological activities through multiple mechanisms. The primary mechanisms associated with this compound include:
- Inhibition of Cancer Cell Proliferation : This compound has shown significant cytotoxic effects against various cancer cell lines.
- Induction of Apoptosis : Studies indicate that it may activate apoptotic pathways by increasing the expression levels of pro-apoptotic proteins such as p53 and caspases.
- Targeting Specific Enzymes : The compound may inhibit enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .
Cytotoxic Effects
Recent studies have evaluated the cytotoxicity of this compound against different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 0.65 | Doxorubicin | 0.79 |
| A549 (Lung) | 1.47 | Tamoxifen | 10.38 |
| HeLa (Cervical) | 2.41 | Bleomycin | 8.107 |
These findings indicate that the compound exhibits comparable or superior cytotoxicity to established anticancer agents.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence biological activity:
- Electron Donating Groups (EDG) : The presence of EDGs on the phenyl ring enhances antiproliferative potency.
- Halogen Substituents : Replacing EDGs with halogen atoms generally leads to a decrease in biological activity .
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Studies : In a study involving MCF-7 cells, treatment with the compound resulted in increased caspase-3 cleavage and p53 expression, indicating activation of apoptotic pathways .
- In Vivo Studies : Although limited data exists on in vivo efficacy, preliminary results suggest potential for tumor reduction in xenograft models when administered at specific dosages.
Q & A
Synthesis and Optimization
Basic Question : Q. What are the critical steps for synthesizing 2-(4-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide, and how can reaction conditions be optimized? Answer : The synthesis involves:
Substitution Reactions : Reacting intermediates like 4-methoxyphenol with halogenated precursors under alkaline conditions to introduce the methoxyphenoxy group .
Oxadiazole Ring Formation : Cyclization using nitrile oxides or dehydration of acylhydrazides, requiring anhydrous conditions and catalysts like POCl₃ .
Acetamide Coupling : Condensation of intermediates with activated acetamide derivatives using coupling agents (e.g., EDC/HOBt) in DMF .
Optimization Tips :
- Control temperature (e.g., 0–5°C for cyclization to avoid side reactions) .
- Use TLC or HPLC to monitor reaction progress .
- Purify via column chromatography with gradients of ethyl acetate/hexane .
Advanced Question : Q. How can conflicting data on reaction yields from different synthetic routes be resolved? Answer :
- Comparative Analysis : Replicate methods from literature (e.g., vs. 3) under standardized conditions.
- Parameter Screening : Use Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading).
- Mechanistic Studies : Employ DFT calculations (as in ) to identify rate-limiting steps .
Characterization and Analytical Methods
Basic Question : Q. Which spectroscopic techniques are essential for confirming the structure of this compound? Answer :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), oxadiazole protons (δ ~7.5–8.5 ppm), and acetamide NH (δ ~9.8 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Question : Q. How can discrepancies in NMR data between synthetic batches be systematically addressed? Answer :
- Batch Comparison : Analyze impurities via LC-MS to identify side products (e.g., unreacted intermediates).
- Variable Temperature NMR : Resolve overlapping signals by altering solvent or temperature .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons .
Computational Design and Reaction Mechanisms
Basic Question : Q. How can computational tools aid in designing novel derivatives of this compound? Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock .
- Quantum Chemistry (DFT) : Predict reaction pathways (e.g., oxadiazole cyclization) and transition states .
- QSAR Modeling : Corlate substituent effects (e.g., methoxy vs. propan-2-yloxy) with bioactivity .
Advanced Question : Q. What computational strategies can reconcile contradictions between predicted and experimental reaction outcomes? Answer :
- Reaction Path Sampling : Use tools like GRRM to explore alternative pathways .
- Machine Learning : Train models on historical data (e.g., solvent effects) to predict optimal conditions .
- Free Energy Calculations : Compare activation energies for competing mechanisms (e.g., SN1 vs. SN2) .
Biological Activity Evaluation
Basic Question : Q. What methodologies are recommended for preliminary bioactivity screening of this compound? Answer :
- In Vitro Assays :
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Broth microdilution for MIC determination .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Advanced Question : Q. How can researchers address variability in IC₅₀ values across biological replicates? Answer :
- Dose-Response Curves : Use 8–12 concentration points with triplicates .
- Statistical Analysis : Apply ANOVA and post-hoc tests (e.g., Tukey’s) to identify outliers .
- Target Validation : Combine siRNA knockdown with compound treatment to confirm specificity .
Data Analysis and Reproducibility
Basic Question : Q. What steps ensure reproducibility in synthesizing this compound? Answer :
- Detailed Protocols : Document solvent purity, catalyst source, and stirring speed .
- Reference Standards : Compare NMR/LC-MS data with published spectra .
- Batch Records : Track lot numbers of reagents and intermediates .
Advanced Question : Q. How can researchers validate conflicting bioactivity data reported in literature? Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., Review Manager) .
- Orthogonal Assays : Confirm results using alternative methods (e.g., SPR vs. fluorescence) .
- Collaborative Trials : Share samples with independent labs for blinded testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
